molecular formula C9H12N2O2 B181355 4-Isopropyl-2-nitroaniline CAS No. 63649-64-9

4-Isopropyl-2-nitroaniline

Cat. No.: B181355
CAS No.: 63649-64-9
M. Wt: 180.2 g/mol
InChI Key: SBXKBHDWJBOCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyl-2-nitroaniline is an organic compound belonging to the nitroaniline family. It is characterized by the presence of an isopropyl group and a nitro group attached to an aniline ring. This compound is widely used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of 4-isopropylaniline, followed by reduction. The nitration step involves treating 4-isopropylaniline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions are carefully controlled to ensure the selective nitration at the desired position on the aniline ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Isopropyl-2-nitroaniline is utilized in several scientific research applications:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of other aniline derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential use in pharmaceutical formulations and drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-nitroaniline involves its interaction with molecular targets through its nitro and isopropyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isopropyl group influences the compound’s hydrophobicity and its ability to penetrate biological membranes .

Comparison with Similar Compounds

Uniqueness: 4-Isopropyl-2-nitroaniline is unique due to the presence of both the isopropyl and nitro groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable in various research applications .

Properties

IUPAC Name

2-nitro-4-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6(2)7-3-4-8(10)9(5-7)11(12)13/h3-6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXKBHDWJBOCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371536
Record name 4-Isopropyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63649-64-9
Record name 4-Isopropyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

20.0 G. (0.148 moles) of 4-isopropylaniline is added with stirring to 75 ml. of acetic anhydride at from 20° to 45° C. The reaction mixture is stirred at 35° C. for 1 hour. 11 Ml. of fuming nitric acid (specific gravity 1.5) is added at a temperature of from 25° to 35° C. over a period of 20 minutes and stirred for 3 hours. The acid mixture is added to a mixture of 180 ml. of water, 45 ml. of concentrated sulfuric acid and 142 ml. of ethanol with stirring. The reaction mixture is stirred overnight at room temperature, refluxed for 2 hours, neutralized with saturated sodium carbonate solution and extracted with chloroform. The chloroform layer is dried and evaporated in vacuo affording 35 g. of a dark orange oil which is used as is in the next step.
Quantity
0.148 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of N-(4-isopropyl-2-nitrophenyl)acetamide obtained in step II above (1.0 eq) in MeOH and water was added KOH (1.5 eq) at room temperature and stirred for 5 hrs. Water was added to the reaction mixture and the organic layer was separated, dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford crude product, which, on purification by column chromatography afforded the desired 4-isopropyl-2-nitroaniline. (Yield=65%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Isopropyl-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
4-Isopropyl-2-nitroaniline
Reactant of Route 3
Reactant of Route 3
4-Isopropyl-2-nitroaniline
Reactant of Route 4
Reactant of Route 4
4-Isopropyl-2-nitroaniline
Reactant of Route 5
Reactant of Route 5
4-Isopropyl-2-nitroaniline
Reactant of Route 6
Reactant of Route 6
4-Isopropyl-2-nitroaniline
Customer
Q & A

Q1: How does the presence of nitrate in water impact the UV degradation of the herbicide Isoproturon during drinking water treatment?

A1: The research indicates that the presence of nitrate during UV treatment of water containing Isoproturon can lead to the formation of nitrated byproducts, including 4-Isopropyl-2-nitroaniline. [] This occurs specifically when using a UV source that also generates ozone (185/254 nm Hg lamp). The formation of these byproducts is attributed to the interaction of nitrate with the UV radiation, leading to the generation of reactive nitrogen species that can then react with Isoproturon. This highlights a potential drawback of using ozone-generating UV lamps for treating nitrate-rich water sources, as it can result in the formation of potentially harmful nitrated byproducts.

Q2: What analytical techniques were used to identify and characterize this compound as a byproduct of Isoproturon degradation?

A2: While the paper primarily focuses on the degradation kinetics of Isoproturon and does not delve into the specific analytical techniques employed, it does mention that the yellow coloration of the irradiated solution was attributed to the formation of this compound and another nitrated product. [] This suggests that techniques like UV-Vis spectrophotometry might have been used to initially observe the characteristic absorption of the nitroaromatic byproduct. Further confirmation and structural characterization likely involved techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.